5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(1-ethyl-5-fluoropyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN5S/c1-2-13-5(8)4(3-10-13)6-11-12-7(9)14-6/h3H,2H2,1H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLODPXMNJXVKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NN=C(S2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Ethyl and Fluoro Substituents: The ethyl group can be introduced via alkylation reactions, while the fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling of the Pyrazole and Thiadiazole Rings: The final step involves coupling the pyrazole and thiadiazole rings through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines or hydrazines.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrazole derivatives, including 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine. In vitro tests have shown promising results against various bacterial strains. For instance:
- Study Findings : A review of multicomponent reactions indicated that pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like ciprofloxacin and ampicillin .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| This compound | Escherichia coli | 22 |
Anticancer Properties
The anticancer potential of this compound has also been investigated. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal properties:
- Activity Against Fungi : Studies have shown that derivatives of thiadiazole can be effective against pathogenic fungi .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented as well:
- Research Insights : Compounds similar to 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amines have been shown to reduce inflammation markers in cellular assays .
Case Study 1: Antibacterial Evaluation
A study conducted on a series of pyrazole derivatives evaluated their antibacterial properties against multiple strains. The results indicated that modifications in the structure significantly influenced activity levels.
Case Study 2: Anticancer Screening
In a screening of various compounds for anticancer activity, the derivative was tested against several cancer cell lines. The findings suggested that it effectively inhibited cell growth and induced apoptosis.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key analogues of 1,3,4-thiadiazol-2-amine derivatives, highlighting substituent effects on biological activity and synthesis:
Key Observations
Substituent-Driven Activity: Electron-Withdrawing Groups (e.g., 4-chlorophenyl, nitrofuran): Enhance anticancer and antiparasitic activity by stabilizing charge-transfer interactions with biological targets . Heteroaromatic Moieties (e.g., thiophene, pyridine): Improve target binding via π-π stacking or hydrogen bonding. For example, thiophene in enhances affinity for breast cancer cells . Fluorinated Groups: The 5-fluoropyrazole in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogues, as seen in fluorophenyl-thiophene derivatives .
Synthetic Efficiency: Ultrasound-assisted methods () reduce reaction times and improve yields (e.g., 80% yield in 2 hours vs. 6 hours under conventional heating) .
Biological Selectivity: Anticancer Activity: Thiophene- and chlorophenyl-substituted compounds show selectivity for breast (MCF7) and prostate (PC-3) cancers . Antiparasitic Activity: Nitrofuran derivatives exhibit potent inhibition of Trypanosoma cruzi, likely via redox cycling .
Biological Activity
5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound features a unique structure that combines a thiadiazole ring with a pyrazole moiety, which is known for its diverse pharmacological properties.
The molecular formula of this compound is C7H8FN5S, with a molar mass of 213.24 g/mol. Its predicted density is approximately 1.68 g/cm³, and it exhibits significant stability under various conditions .
| Property | Value |
|---|---|
| Molecular Formula | C7H8FN5S |
| Molar Mass | 213.24 g/mol |
| Density | 1.68 g/cm³ |
| Boiling Point | 411.1 °C (predicted) |
| pKa | 1.07 (predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those containing the pyrazole moiety. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : The compound exhibited an IC50 value of 0.28 µg/mL, indicating potent growth inhibitory activity through cell cycle arrest at the G2/M phase .
- HepG2 (liver cancer) : Other derivatives demonstrated significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .
Case Study:
In a comparative study of various thiadiazole derivatives, modifications such as substituting the phenyl group with more lipophilic moieties significantly enhanced anticancer activity. For example, the introduction of a benzyl piperidine moiety resulted in an IC50 of 2.32 µg/mL against HL-60 leukemia cells .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored extensively. A study synthesized several new derivatives and evaluated their antibacterial and antifungal activities using the paper disc diffusion method:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
The synthesized compounds demonstrated moderate to strong antibacterial activity against these strains, suggesting their potential as therapeutic agents in treating infections .
Table: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-(1-ethyl-5-fluoro-pyrazolyl) | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Other Thiadiazole Derivatives | Various | Varies |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, thereby preventing tumor growth.
- Antimicrobial Action : The thiadiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .
Q & A
Q. What are the common synthetic routes for 1,3,4-thiadiazol-2-amine derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Thiadiazol-2-amine derivatives are typically synthesized via cyclization reactions. For example, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine is prepared by reacting 4-pyridinecarboxylic acid with thiosemicarbazide under reflux in an oil bath (363 K for 6 hours), followed by crystallization from ethanol . Similarly, Scheme 25 in describes the use of isonicotinoyl hydrazide and potassium thiocyanate in concentrated sulfuric acid for cyclocondensation. Optimization includes adjusting stoichiometry (e.g., excess thiosemicarbazide), solvent choice (ethanol for recrystallization), and reaction time .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 1,3,4-thiadiazol-2-amine derivatives?
- Methodological Answer :
- IR and NMR : Confirm functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹ in IR) and aromatic/heterocyclic proton environments .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks. For example, in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, X-ray data revealed a dihedral angle of 21.5° between thiadiazole and benzene rings and N–H···N hydrogen bonds forming chains along the b-axis .
- SHELX Software : Used for structure refinement; hydrogen atoms are placed geometrically with fixed bond lengths (C–H = 0.93–0.97 Å, N–H = 0.86 Å) and isotropic displacement parameters .
Q. How are biological activities (e.g., antimicrobial, antiparasitic) of thiadiazole derivatives typically evaluated?
- Methodological Answer :
- In vitro assays : For antiparasitic activity, compounds are tested against Trypanosoma cruzi or Leishmania at varying concentrations (e.g., 3.1–12.5 mmol L⁻¹) using inhibition percentage metrics .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., nitro groups, halogenated aryl rings) enhances activity. For instance, 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine showed 95% inhibition against T. cruzi .
Advanced Research Questions
Q. How can computational chemistry predict the bioactivity of 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., T. cruzi CYP51). Parameters include binding affinity (ΔG) and hydrogen-bonding patterns.
- QSAR Models : Correlate electronic properties (e.g., Hammett σ constants of substituents) with bioactivity data from analogues .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .
Q. What challenges arise in resolving crystal structures of thiadiazole derivatives, and how are they addressed?
- Methodological Answer :
- Disorder and Twinning : Common in flexible substituents (e.g., ethyl groups). Apply restraints (e.g., ISOR in SHELXL) to refine anisotropic displacement parameters .
- Hydrogen Bonding : Use PLATON/ADDSYM to validate symmetry and hydrogen-bond networks. For example, in 5-[(2-methyl-4-nitroimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, N–H···N interactions form R₂²(8) and R₂²(18) loops, stabilized by C–H···O/N contacts .
- Data-to-Parameter Ratio : Ensure >10:1 (e.g., 11.2 in ) to avoid overfitting .
Q. How can synthetic protocols be optimized to mitigate low yields or side reactions?
- Methodological Answer :
- Ultrasound-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives synthesized in 85–92% yield under sonication vs. 60–70% conventionally) .
- pH Control : Precipitate products by adjusting to pH 8–9 with ammonia, as in .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
